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Abstract
DNA ligase II (LigII) is a crucial enzyme in the cellular machinery responsible for maintaining

genomic integrity, with a primary role implicated in DNA repair pathways. As a member of the

ATP-dependent ligase family, its function is intrinsically linked to the precise three-dimensional

architecture of its active site. While a high-resolution crystal structure of human DNA ligase II is

not yet available, significant insights can be drawn from its high degree of homology with other

mammalian ligases and, most notably, the well-characterized vaccinia virus DNA ligase. This

guide provides a detailed structural and functional analysis of the DNA ligase II active site,

leveraging data from homologous structures to inform our understanding. We will delve into the

conserved catalytic domains, the key amino acid residues essential for catalysis, the multi-step

ligation mechanism, and the experimental protocols used to elucidate these features. This

document aims to serve as a comprehensive resource for researchers investigating DNA

ligation and for professionals in drug development targeting DNA repair pathways.

Introduction to DNA Ligase II
Mammalian cells possess three distinct DNA ligases—I, III, and IV—encoded by three separate

genes, which participate in different aspects of DNA replication, recombination, and repair.[1]

DNA ligase II is now understood to be an alternative splice variant of DNA ligase III,

predominantly found in non-dividing cells and involved in DNA repair processes.[1] Early

studies on bovine DNA ligase II identified a conserved active site motif, Lys-Tyr-Asp-Gly-Glu-
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Arg, confirming its place within the ATP-dependent DNA ligase superfamily.[2] Due to the high

sequence and structural homology with vaccinia virus DNA ligase, the viral enzyme serves as

an excellent model for understanding the structure and function of DNA ligase II.[3]

Domain Architecture and Active Site Organization
ATP-dependent DNA ligases share a conserved modular architecture, typically comprising a

catalytic core that encircles the nicked DNA substrate.[4][5] This core is formed by at least two

principal domains: a Nucleotidyltransferase (NTase) or Adenylation (AdD) domain and an

Oligonucleotide/Oligosaccharide-Binding (OB) fold domain.[1][6] Many ligases, including those

in the family of DNA ligase II/III and vaccinia ligase, possess additional domains that contribute

to DNA binding and interaction with other proteins.

Based on studies of vaccinia DNA ligase, the architecture relevant to DNA ligase II can be

described as follows:[3][7]

N-Terminal Region: A segment that is sensitive to proteolysis and may be involved in protein-

protein interactions.[3]

Catalytic Core: This central region is protease-resistant and contains the active site for

nucleotidyl transfer. It is composed of:

Adenylation (NTase) Domain: This is the larger domain that houses the ATP-binding

pocket and the critical active site lysine residue (Lys-231 in vaccinia ligase) that becomes

covalently linked to AMP during the first step of the ligation reaction.[3][6] This domain is

characterized by a series of conserved sequence motifs (I, III, IIIa, IV, V) that coordinate

ATP and metal ions.[1]

OB-Fold Domain: A smaller, C-terminal domain connected to the NTase domain by a

flexible linker. It consists of a highly twisted anti-parallel β-sheet and is crucial for binding

to the DNA substrate and positioning it correctly for ligation.[1][6]

C-Terminal Domain: A protease-resistant domain that contributes to the overall structure and

DNA affinity.[3]

The active site itself is located within a cleft formed at the interface of the NTase and OB-fold

domains. Upon binding to nicked DNA, these domains undergo a significant conformational
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change, clamping around the DNA to form a ring-shaped structure that secludes the nick from

the solvent and positions the reactive termini for catalysis.[4]

The Catalytic Mechanism of DNA Ligation
The sealing of a phosphodiester bond by DNA ligase is an energetically favorable process

driven by the hydrolysis of ATP. The reaction proceeds through a three-step nucleotidyl transfer

mechanism.[8][9]

Enzyme Adenylylation: The ligase enzyme reacts with an ATP molecule. The α-phosphate of

the ATP is nucleophilically attacked by the ε-amino group of a highly conserved lysine

residue within the active site (Motif I: KxDG).[6][8] This results in the formation of a covalent

enzyme-AMP intermediate via a phosphoamide bond and the release of pyrophosphate

(PPi).[8]

AMP Transfer to DNA: The activated ligase-AMP complex binds to the nicked DNA. The

AMP moiety is then transferred from the active site lysine to the 5'-phosphate of the donor

DNA strand at the nick.[8] This creates a DNA-adenylate intermediate, characterized by a

high-energy 5'-5' phosphoanhydride bond.[10]

Nick Sealing (Phosphodiester Bond Formation): The enzyme, now in a non-adenylylated

state, facilitates the nucleophilic attack of the 3'-hydroxyl group at the nick on the activated

5'-adenylated phosphate.[1][8] This final step forms the phosphodiester bond, sealing the

nick in the DNA backbone, and releases AMP.[8]
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Quantitative Data and Comparative Kinetics
Direct kinetic measurements for DNA ligase II are scarce. However, extensive studies on other

human DNA ligases provide valuable comparative data. The Michaelis-Menten constant (Km)

for the DNA substrate and the catalytic rate constant (kcat) are key parameters that define

enzyme efficiency.
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Enzyme Substrate Km (nM) kcat (min-1)
kcat/Km
(nM-1min-1)

Reference

Human DNA

Ligase I
Nicked DNA ~2.5 - 50.0 ~10.0 - 25.0 ~0.5 - 4.0 [11]

Human DNA

Ligase

IIIα/XRCC1

Nicked DNA ~130.0 ~28.0 ~0.22 [11]

Human DNA

Ligase IIIβ
Nicked DNA ~200.0 ~16.0 ~0.08 [11]

Human DNA

Ligase

IV/XRCC4

Cohesive

Ends
~110.0 ~1.0 ~0.009 [11]

T4 DNA

Ligase
Nicked DNA - ~318 (s-1) - [12]

Note: Kinetic parameters can vary significantly based on reaction conditions (temperature,

buffer composition, DNA substrate sequence). The values presented are approximations from

the cited literature for comparative purposes.

Experimental Protocols
The structural and functional analysis of DNA ligase active sites relies on a combination of

biochemical and biophysical techniques.

X-Ray Crystallography
This is the primary method for obtaining high-resolution, three-dimensional structures of

proteins and protein-DNA complexes.

Generalized Protocol:

Protein Expression and Purification: The gene encoding the DNA ligase of interest is cloned

into an expression vector (e.g., pET vectors for E. coli). The protein is overexpressed, often

as a tagged fusion (e.g., His-tag) to facilitate purification via affinity chromatography. Further
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purification steps, such as ion-exchange and size-exclusion chromatography, are performed

to achieve homogeneity.

Crystallization: The purified protein, alone or in complex with a non-ligatable DNA substrate

and an ATP analog, is subjected to crystallization screening. This involves mixing the protein

solution with a variety of precipitants (salts, polymers like PEG) at different concentrations

and temperatures to find conditions that promote the formation of well-ordered crystals.

Data Collection: Crystals are cryo-cooled and exposed to a high-intensity X-ray beam,

typically at a synchrotron source. The X-rays are diffracted by the crystal lattice, and the

diffraction pattern is recorded on a detector.

Structure Determination and Refinement: The diffraction data is processed to determine the

electron density map of the molecule. A molecular model is built into this map and refined

using computational software to best fit the experimental data, resulting in a final atomic-

resolution structure.
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Site-Directed Mutagenesis
This technique is used to probe the function of specific amino acid residues within the active

site. By changing a key residue (e.g., the active site lysine to an alanine), its role in substrate

binding or catalysis can be assessed.[13][14]

Generalized Protocol:

Primer Design: Design oligonucleotide primers containing the desired mutation (a

mismatched base pair) that are complementary to the plasmid DNA containing the ligase

gene.

PCR Amplification: Use a high-fidelity DNA polymerase to amplify the entire plasmid using

the mutagenic primers. This results in the synthesis of new plasmids incorporating the

mutation.

Template Digestion: The parental, non-mutated plasmid DNA (which is methylated from its

propagation in E. coli) is selectively digested using the DpnI restriction enzyme, which only

cleaves methylated DNA. The newly synthesized, mutated plasmids remain intact.

Transformation: The resulting nicked, circular dsDNA is transformed into competent E. coli

cells. The nicks are repaired by the bacterial DNA repair machinery.

Verification: Plasmids are isolated from transformed colonies, and the presence of the

desired mutation is confirmed by DNA sequencing. The mutant protein is then expressed,

purified, and assayed for activity to determine the functional consequence of the mutation.
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The active site of DNA ligase II is a highly conserved catalytic engine essential for DNA repair.

While its specific structure is inferred from homologous proteins like vaccinia ligase, the

fundamental principles of its domain organization and three-step catalytic mechanism are well-

established. The NTase and OB-fold domains work in concert, undergoing significant

conformational changes to bind and seal nicked DNA, with a conserved active site lysine

playing the central role in the nucleotidyl transfer reactions. The quantitative kinetic data from

related human ligases highlight the specialized roles of different ligase families. Future

structural studies, potentially using cryo-electron microscopy (cryo-EM), focused specifically on

human DNA ligase II (or its parent, ligase III) in complex with DNA repair factors will be critical

to fully delineate its unique functions and to provide a more precise blueprint for the rational

design of targeted therapeutic agents for cancer and other diseases associated with genomic

instability.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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